molecular formula C13H21NO2S B344960 4-tert-butyl-N-propan-2-ylbenzenesulfonamide CAS No. 5636-16-8

4-tert-butyl-N-propan-2-ylbenzenesulfonamide

Cat. No. B344960
CAS RN: 5636-16-8
M. Wt: 255.38g/mol
InChI Key: ZPMCVZUPBMTCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-propan-2-ylbenzenesulfonamide, also known as TBPS, is a sulfonamide compound used in scientific research as a modulator of GABA-A receptors. GABA-A receptors are important targets for drugs that treat anxiety, epilepsy, and insomnia. TBPS is a potent antagonist of GABA-A receptors, and it has been used to study the role of these receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-propan-2-ylbenzenesulfonamide in lab experiments is its potency as a GABA-A receptor antagonist. This allows for precise control over the level of GABA-A receptor activity in experimental systems. However, 4-tert-butyl-N-propan-2-ylbenzenesulfonamide can be toxic at high concentrations, and care must be taken to ensure that experiments are conducted within safe limits.

Future Directions

There are a number of future directions for research on 4-tert-butyl-N-propan-2-ylbenzenesulfonamide and its effects on GABA-A receptors. One area of interest is the role of GABA-A receptors in the development of epilepsy and other neurological disorders. Another area of interest is the development of new drugs that target GABA-A receptors, either as agonists or antagonists, for the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-tert-butyl-N-propan-2-ylbenzenesulfonamide and other GABA-A receptor modulators.

Synthesis Methods

4-tert-butyl-N-propan-2-ylbenzenesulfonamide can be synthesized by reacting 4-tert-butylbenzenesulfonyl chloride with N-propan-2-ylamine in the presence of a base such as triethylamine. The reaction yields 4-tert-butyl-N-propan-2-ylbenzenesulfonamide as a white crystalline solid.

Scientific Research Applications

4-tert-butyl-N-propan-2-ylbenzenesulfonamide has been used extensively in scientific research to study the mechanisms of GABA-A receptor function. GABA-A receptors are ion channels that are activated by the neurotransmitter GABA, and they play a critical role in regulating neuronal excitability in the brain. 4-tert-butyl-N-propan-2-ylbenzenesulfonamide has been used to study the effects of GABA-A receptor antagonists on neuronal activity, as well as the role of these receptors in the development of epilepsy.

properties

IUPAC Name

4-tert-butyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-10(2)14-17(15,16)12-8-6-11(7-9-12)13(3,4)5/h6-10,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMCVZUPBMTCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-propan-2-ylbenzenesulfonamide

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